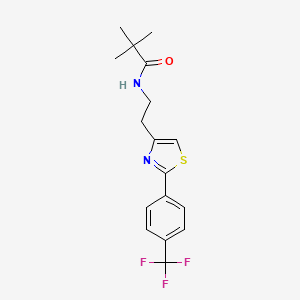![molecular formula C15H10F3N3O3 B2555466 5-(3-甲氧基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 797809-13-3](/img/structure/B2555466.png)
5-(3-甲氧基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H10F3N3O3 and its molecular weight is 337.258. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 吡唑并[1,5-a]嘧啶类化合物展现出良好的抗菌效果。研究人员正在探索它们作为新型抗生素的潜力,靶向细菌和真菌病原体。 这些化合物可能有助于对抗耐药菌株,并有助于开发新的治疗剂 .
- 研究已经探索了吡唑并[1,5-a]嘧啶类化合物对癌细胞的抗增殖作用。这些化合物干扰关键的细胞通路,使其成为癌症治疗的潜在候选药物。 研究人员正在研究其抑制肿瘤生长和转移的功效 .
- 一些吡唑并[1,5-a]嘧啶类化合物,如奥西萘普隆,已被鉴定为抗焦虑剂。这些化合物调节神经递质受体,可能减轻与焦虑相关的症状。 进一步的研究旨在优化其药理特性 .
- 吡唑并[1,5-a]嘧啶类化合物可能作为镇痛剂,提供止痛效果。研究人员研究了它们对疼痛通路的的影响,探索其在慢性疼痛管理中的潜力。 这些化合物可以为现有的止痛药物提供替代方案 .
- 吡唑并[1,5-a]嘧啶类化合物的抗氧化活性引起了人们的兴趣。这些化合物清除自由基,保护细胞免受氧化损伤。 研究其机制和潜在的临床应用仍然是活跃的研究领域 .
- 激酶在细胞信号传导和疾病通路中发挥着至关重要的作用。吡唑并[1,5-a]嘧啶类化合物已被研究用作选择性激酶抑制剂。 通过靶向特定激酶,它们可以调节细胞过程,并有望用于治疗各种疾病,包括癌症和炎症性疾病 .
抗菌特性
抗癌活性
抗焦虑剂
镇痛特性
抗氧化作用
选择性激酶抑制剂
总之,5-(3-甲氧基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸提供了丰富的潜在应用前景,涵盖抗菌、抗癌、抗焦虑、镇痛、抗氧化和激酶靶向治疗。 研究人员正在继续探索其多方面的特性,旨在开发新的治疗方法,改善人类健康 . 如果您需要更多详细信息或其他应用,请随时提问!😊
作用机制
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine class have been reported to inhibit pi3kγ and CDK7 , which are key proteins involved in cell signaling and cell cycle regulation, respectively.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as pi3kγ and cdk7) to inhibit their activity . This inhibition could lead to changes in cell signaling pathways and cell cycle progression.
Biochemical Pathways
Inhibition of pi3kγ and cdk7 can impact a variety of cellular processes, including cell growth, survival, and proliferation . These effects could potentially disrupt cancer progression and immune responses.
Result of Action
Based on the known actions of similar compounds, it could potentially inhibit cell growth and proliferation by disrupting cell signaling and cell cycle progression .
生化分析
Biochemical Properties
5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit PI3Kγ , an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Cellular Effects
The compound has been reported to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit PI3Kγ, which plays a key role in immune and cancer-related disorders .
Molecular Mechanism
At the molecular level, 5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits PI3Kγ, thereby affecting the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
Temporal Effects in Laboratory Settings
Given its reported biological activities, it is likely that it has long-term effects on cellular function .
属性
IUPAC Name |
5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-24-9-4-2-3-8(5-9)11-6-12(15(16,17)18)21-13(20-11)10(7-19-21)14(22)23/h2-7H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAFVTBHXRPEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-6-(propan-2-yloxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2555383.png)
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-cyclohexylacetamide](/img/structure/B2555384.png)



![4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B2555391.png)
![N-[3-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2555394.png)
![(5aR,8aR,9R)-5-chloro-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B2555395.png)
![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)


![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)
![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)

